2-(Morpholin-2-yl)ethanamine

Beschreibung

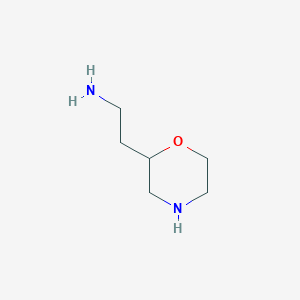

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAWBVSACPDZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399642 | |

| Record name | 2-Morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863012-89-9 | |

| Record name | 2-Morpholineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Morpholin-2-yl)ethanamine chemical structure and properties

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanamine

This document provides a comprehensive technical overview of 2-(Morpholin-2-yl)ethanamine, a versatile heterocyclic building block. It is intended for researchers, chemists, and professionals in drug development who are interested in leveraging the unique structural and chemical properties of substituted morpholines. This guide covers the molecule's core identity, physicochemical properties, synthetic considerations, reactivity, and its significant role as a scaffold in medicinal chemistry.

Core Molecular Identity & Structure

2-(Morpholin-2-yl)ethanamine is a disubstituted saturated heterocycle. Its structure consists of a morpholine ring substituted at the 2-position with an ethylamine group. This arrangement provides two key reactive sites: the secondary amine within the morpholine ring and the primary amine of the ethylamine side chain. The presence of the ether oxygen within the morpholine ring influences the molecule's conformation and physicochemical properties, such as its basicity and solubility.

The IUPAC name for this compound is 2-morpholin-2-ylethanamine.[1] Its chemical structure features a chiral center at the C2 position of the morpholine ring, meaning it can exist as (R) and (S) enantiomers.

Caption: Chemical structure of 2-(Morpholin-2-yl)ethanamine.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-morpholin-2-ylethanamine | PubChem[1] |

| CAS Number | 863012-89-9 | PubChem[1] |

| Molecular Formula | C6H14N2O | PubChem[1] |

| SMILES | C1COC(CN1)CCN | PubChem[1] |

| InChIKey | IYAWBVSACPDZBW-UHFFFAOYSA-N | PubChem[1] |

Physicochemical & Computed Properties

Understanding the physicochemical properties of 2-(Morpholin-2-yl)ethanamine is crucial for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile. The data presented below is a combination of experimentally derived values for analogous compounds and computationally predicted values.

| Property | Value | Source |

| Molecular Weight | 130.19 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | -1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 47.3 Ų | Echemi[2] |

| pKa (Predicted) | pK1: ~9.5 (Side-chain NH2), pK2: ~7.5 (Ring NH) | Inferred from similar structures |

| Boiling Point (Predicted) | ~210-220 °C at 760 mmHg | Inferred from similar structures |

The negative LogP value indicates the compound is hydrophilic, suggesting good solubility in polar solvents, including water. The presence of two primary and one secondary amine, along with an ether oxygen, allows for multiple hydrogen bonding interactions, further contributing to its aqueous solubility.

Synthesis Strategies: A Scientist's Perspective

While a direct, optimized synthesis for 2-(Morpholin-2-yl)ethanamine is not extensively documented in the literature, its structure lends itself to established synthetic methodologies for substituted morpholines. The choice of a synthetic route would depend on the desired scale, stereochemical control, and available starting materials.

A plausible and efficient approach involves the ring-opening of an N-protected 2-(aziridin-2-yl)ethane derivative followed by intramolecular cyclization . This strategy offers good control over the introduction of substituents.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2-(Morpholin-2-yl)ethanamine.

Protocol: A Self-Validating System

-

Step 1: Aziridine Ring Opening (Nucleophilic Attack).

-

Rationale: This key step establishes the carbon-nitrogen and carbon-oxygen backbone of the future morpholine ring. Using an N-protected aziridine starting material prevents unwanted side reactions with the amine.

-

Methodology:

-

Dissolve N-Boc-2-(aziridin-2-yl)ethane in a suitable aprotic solvent (e.g., THF, DMF).

-

Add 2-bromoethanol and a non-nucleophilic base (e.g., NaH) to facilitate the deprotonation of the alcohol.

-

The resulting alkoxide attacks the less hindered carbon of the aziridine ring, leading to the ring-opened intermediate.

-

Monitor reaction progress by TLC or LC-MS until consumption of the starting material.

-

Work-up involves quenching the reaction, extraction, and purification of the intermediate via column chromatography.

-

-

-

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis).

-

Rationale: This step forms the morpholine ring. The use of a strong base promotes the formation of an internal alkoxide that displaces the bromide, closing the six-membered ring.

-

Methodology:

-

Dissolve the purified intermediate in a polar aprotic solvent (e.g., DMF).

-

Add a strong base, such as potassium tert-butoxide or sodium hydride, at 0 °C and allow the reaction to warm to room temperature.

-

The reaction is typically complete within several hours. Progress is monitored by LC-MS.

-

Upon completion, the reaction is quenched with water and the N-protected product is extracted and purified.

-

-

-

Step 3: Deprotection.

-

Rationale: Removal of the Boc protecting group unveils the secondary amine of the morpholine ring, yielding the final product.

-

Methodology:

-

Dissolve the N-Boc protected product in a suitable solvent like dichloromethane (DCM).

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-2 hours.

-

The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted to yield the free amine.

-

-

Reactivity and Role in Medicinal Chemistry

The utility of 2-(Morpholin-2-yl)ethanamine stems from its bifunctional nature. The primary amine of the ethylamine side chain is more nucleophilic and less sterically hindered than the secondary amine within the morpholine ring, allowing for selective reactions such as amidation, reductive amination, and sulfonylation.

The morpholine ring itself is considered a "privileged scaffold" in medicinal chemistry.[3] Its inclusion in a molecule can confer several advantageous properties:

-

Improved Pharmacokinetics: The morpholine moiety often enhances aqueous solubility and can improve metabolic stability, leading to better oral bioavailability and a more favorable pharmacokinetic profile.[3][4]

-

Modulation of Potency: The ring can act as a rigid spacer or engage in hydrogen bonding interactions with biological targets, contributing to the overall potency and selectivity of a drug candidate.[3]

-

Diverse Biological Activities: Morpholine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and CNS-related effects.[5][6][7]

Analytical Characterization

The structure of synthesized 2-(Morpholin-2-yl)ethanamine and its derivatives would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethylamine side chain protons and the diastereotopic protons of the morpholine ring. The chemical shifts would be indicative of the local electronic environment.

-

¹³C NMR: Would confirm the number of unique carbon atoms in the molecule.

-

Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals.[8][9]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

-

Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching bands for the primary and secondary amines, as well as C-O-C stretching for the ether linkage, would be expected.

-

Safety and Handling

As with all amine-containing compounds, 2-(Morpholin-2-yl)ethanamine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Alkylamines can be corrosive and may cause irritation or burns to the skin, eyes, and respiratory tract.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][12]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.[13]

Conclusion

2-(Morpholin-2-yl)ethanamine represents a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a primary amine for derivatization and a morpholine scaffold for modulating pharmacokinetic properties makes it an attractive starting point for developing novel therapeutic agents. While its direct synthesis requires a multi-step approach, the methodologies are well-established and allow for the generation of this and related compounds for further investigation. The insights provided in this guide are intended to equip researchers with the foundational knowledge needed to effectively utilize this promising chemical entity in their work.

References

-

Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. Available from: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available from: [Link]

-

The Synthesis of Some 2-Substituted Morpholines. Imperial Chemical Industries Limited. Available from: [Link]

-

Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Springer. Available from: [Link]

-

2-Morpholineethanamine | C6H14N2O | CID 4129318. PubChem. Available from: [Link]

-

Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available from: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

-

The Synthesis of Some 2-Substituted Morpholines. Taylor & Francis Online. Available from: [Link]

-

2-(4-Morpholinyl)ethanamine. ChemBK. Available from: [Link]

-

2-Morpholinoethylamine | C6H14N2O | CID 408285. PubChem. Available from: [Link]

-

2-morpholin-4-yl-ethyl-amine. ChemSynthesis. Available from: [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available from: [Link]

-

Alkylamines: Hazard and Safety A Detail Guide. CloudSDS. Available from: [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available from: [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available from: [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. Available from: [Link]

-

Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. Available from: [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available from: [Link]

-

Safety Data Sheet Morpholine. Redox. Available from: [Link]

-

Morpholine - SAFETY DATA SHEET. Available from: [Link]

-

Morpholine. USDA. Available from: [Link]

-

Morpholine. Wikipedia. Available from: [Link]

Sources

- 1. 2-Morpholineethanamine | C6H14N2O | CID 4129318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One moment, please... [cloudsds.com]

- 11. redox.com [redox.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. ams.usda.gov [ams.usda.gov]

A Researcher's Guide to Sourcing and Safety Assessment of Novel Chemical Entities: A Case Study on CAS 863012-89-9

For researchers and drug development professionals, the journey from a promising chemical structure to a viable therapeutic candidate is fraught with challenges. Among the first hurdles is the procurement of the compound of interest and a thorough understanding of its safety profile. This guide provides a comprehensive framework for navigating this process, particularly when dealing with novel or rare chemical entities, using the specific example of 4-((5-bromo-4-((2-(dimethylamino)ethyl)amino)quinazolin-2-yl)amino)phenol , designated by the CAS number 863012-89-9 .

A preliminary search for this specific compound reveals a significant challenge: a lack of readily available commercial suppliers and a corresponding absence of a formal Safety Data Sheet (SDS). This scenario is not uncommon in cutting-edge research where compounds may be novel, exist only in small research quantities, or are part of proprietary libraries. This guide will equip you with the methodology to proceed safely and efficiently.

Part 1: Sourcing and Procurement of Novel Compounds

When a compound like CAS 863012-89-9 is not listed in major chemical supplier catalogs, researchers must turn to alternative sourcing strategies. The primary approach is custom synthesis, where a specialized Contract Research Organization (CRO) is commissioned to synthesize the molecule.

Workflow for Sourcing via Custom Synthesis

Caption: Workflow for procuring a novel chemical compound via custom synthesis.

When engaging a CRO, providing a known synthetic route is ideal. If a route is not published, the CRO's medicinal chemistry team will need to devise one, which will impact the cost and timeline. It is crucial to establish clear quality control parameters, including the required purity of the final compound and the analytical data to be provided (e.g., NMR, LC-MS, HPLC).

Part 2: Safety Assessment in the Absence of a Formal SDS

The absence of an SDS for CAS 863012-89-9 necessitates a proactive and cautious approach to safety assessment. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for hazard communication, which is the foundation of a standard SDS. When an SDS is unavailable, a researcher must, in essence, construct a preliminary hazard assessment based on available information.

Pillar 1: Hazard Identification based on Chemical Structure

The structure of 4-((5-bromo-4-((2-(dimethylamino)ethyl)amino)quinazolin-2-yl)amino)phenol contains several functional groups that can inform a preliminary hazard assessment.

| Functional Group/Structural Feature | Potential Hazard Association | Rationale |

| Quinazoline Core | Biologically active, potential for unforeseen pharmacological effects. | Quinazolines are a common scaffold in medicinal chemistry with a wide range of biological activities, including as enzyme inhibitors.[1][2] |

| Bromo-aromatic group | Potential for skin and eye irritation, possible mutagenicity. | Halogenated aromatic compounds can be reactive and may have toxicological properties. |

| Phenol group | Potential for skin and eye irritation/corrosion. | Phenolic compounds are known to be irritants. |

| Dimethylamino group | Potential for skin and respiratory sensitization. | Alkylamines can be sensitizers. |

Pillar 2: Extrapolation from Structurally Similar Compounds

In the absence of direct toxicological data, a common practice is to review the SDS of structurally related compounds. This can provide initial guidance on potential hazards, handling precautions, and first-aid measures. It is critical to understand that this is an estimation and the actual properties of the novel compound may differ significantly.

For instance, a search for the SDS of a simple brominated quinazoline or a substituted phenol could offer insights into potential irritant or toxic properties.

Pillar 3: A Universal Precautionary Approach

When handling a compound with unknown toxicity, it is imperative to treat it as potentially hazardous. The following is a step-by-step protocol for handling such materials in a research laboratory setting.

Experimental Protocol: Handling of Novel Chemical Entities with Unknown Toxicity

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consider double-gloving.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Skin and Body Protection: A lab coat is required. For larger quantities, consider a chemically resistant apron.

-

-

Handling:

-

Avoid the generation of dust. If the compound is a solid, handle it carefully.

-

Use appropriate tools (spatulas, etc.) to handle the material.

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a well-ventilated, designated area for new or uncharacterized compounds.

-

The storage container should be clearly labeled with the compound name, structure, and a warning of "Unknown Hazards."

-

-

Waste Disposal:

-

All waste materials, including contaminated PPE, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

-

-

First Aid:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

-

Logical Framework for Safety Assessment

Caption: Logical framework for assessing the safety of a novel compound without an SDS.

Conclusion

The investigation into the sourcing and safety of CAS 863012-89-9 serves as a practical example of the challenges and required due diligence in modern chemical and pharmaceutical research. While the lack of readily available suppliers and a formal SDS presents an initial obstacle, it does not signify a dead end. By employing a systematic approach to custom synthesis and a conservative, multi-faceted strategy for safety assessment, researchers can proceed with their work in a manner that is both scientifically sound and prioritizes personal and environmental safety. The principles outlined in this guide are broadly applicable to any novel chemical entity and should be considered a foundational component of responsible laboratory practice.

References

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. Available from: [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

Sources

Technical Guide: Structural and Functional Divergence of Aminoethyl Morpholines

Executive Summary: The Isomerism Imperative

In medicinal chemistry and drug design, the distinction between 2-(Morpholin-2-yl)ethanamine and 4-(2-Aminoethyl)morpholine represents a critical decision point in scaffold selection. While both molecules share the formula

-

4-(2-Aminoethyl)morpholine (CAS 2038-03-1): An achiral, N-substituted variant used primarily as a flexible linker or lysosomotropic vector. It presents a tertiary ring amine and a primary tail amine.

-

2-(Morpholin-2-yl)ethanamine (CAS 20503-49-1): A chiral, C-substituted variant. It presents a secondary ring amine and a primary tail amine, offering orthogonal functionalization sites and specific stereochemical vectors for binding affinity (SAR).

This guide dissects the electronic, structural, and synthetic differences to support informed decision-making in lead optimization.

Structural & Electronic Analysis

The core difference lies in the attachment point of the ethylamine chain—either at the Nitrogen (Position 4) or the Carbon (Position 2). This regiospecificity dictates the basicity profile and vector orientation.

Comparative Properties Table

| Feature | 4-(2-Aminoethyl)morpholine | 2-(Morpholin-2-yl)ethanamine |

| IUPAC Name | 2-Morpholin-4-ylethanamine | 2-(Morpholin-2-yl)ethanamine |

| CAS Number | 2038-03-1 | 20503-49-1 (Racemic) |

| Chirality | Achiral (Symmetric) | Chiral (Stereocenter at C2) |

| Ring Nitrogen | Tertiary ( | Secondary ( |

| Ring N Basicity (pKa) | ~7.4 (Lower) | ~8.4 (Higher) |

| Tail N Basicity (pKa) | ~9.8 (Primary Amine) | ~9.5 (Inductive effect from O) |

| Lipophilicity (LogP) | -1.1 (Highly Polar) | -1.2 (Highly Polar) |

| Primary Utility | Linkers, Buffers, Lysosome Targeting | Chiral Scaffolds, Orthogonal Derivatization |

Electronic Causality

-

Basicity Modulation: In the 4-isomer , the ring nitrogen is tertiary. Tertiary amines in morpholine rings generally exhibit lower pKa values (~7.4) compared to their secondary counterparts (~8.4) due to steric bulk and solvation effects.

-

Nucleophilicity: The 2-isomer retains a secondary amine in the ring. This

moiety is a potent nucleophile, allowing for orthogonal protection strategies . You can selectively functionalize the ring nitrogen (e.g., Boc-protection) and the tail nitrogen (e.g., Cbz-protection) independently. The 4-isomer has a "capped" ring nitrogen, limiting derivatization to the tail or quaternary salt formation.

Structural Visualization & Decision Logic

The following diagram illustrates the connectivity differences and the decision logic for selecting the appropriate scaffold.

Figure 1: Structural divergence and selection logic for morpholine scaffolds.

Synthetic Pathways & Protocols

The synthesis of the 4-isomer is trivial and scalable, whereas the 2-isomer requires precise ring construction or reduction strategies.

Synthesis of 4-(2-Aminoethyl)morpholine (N-Alkylation)

Mechanism: Nucleophilic attack of morpholine on an electrophilic ethylamine precursor. Difficulty: Low.

Protocol:

-

Reagents: Morpholine (1.0 eq), 2-Bromoethylamine hydrobromide (1.0 eq),

(2.5 eq). -

Solvent: Acetonitrile or Toluene.

-

Procedure:

-

Suspend 2-bromoethylamine HBr and

in acetonitrile. -

Add morpholine dropwise at

to prevent polymerization of the aziridine intermediate (formed in situ). -

Reflux for 12 hours.

-

Workup: Filter salts, concentrate, and distill under reduced pressure (

).

-

-

Validation: NMR will show symmetry in the morpholine ring protons (

2.4 and 3.6 ppm).

Synthesis of 2-(Morpholin-2-yl)ethanamine (C-Construction)

Mechanism: This requires constructing the morpholine ring around a chiral pool precursor (often Aspartic Acid or Serine derivatives) or reducing a nitrile. Difficulty: High (Requires stereocontrol).

Protocol (Reduction Route):

-

Precursor: (Morpholin-2-yl)acetonitrile (often protected at the ring Nitrogen, e.g., N-Boc).

-

Reagents: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2.

-

Procedure:

-

Dissolve N-Boc-(morpholin-2-yl)acetonitrile in anhydrous THF.

-

Cool to

under Argon. -

Slowly add LiAlH4 (2.0 eq) pellets (Caution: Exothermic).

-

Reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

-

Quench: Fieser workup (

, 15% NaOH, -

Deprotection: Treat with TFA/DCM to remove the N-Boc group if the free secondary amine is desired.

-

-

Validation:

NMR will show a methine signal (CH) at the chiral center (~70-75 ppm), distinct from the methylene signals of the 4-isomer.

Medicinal Chemistry Applications

4-(2-Aminoethyl)morpholine: The "Solubility Handle"

This moiety is frequently used as a lysosomotropic group . The basicity of the morpholine nitrogen (pKa ~7.4) combined with the primary amine allows the molecule to become protonated in the acidic environment of the lysosome (pH ~4.5-5.0), trapping the drug inside.

-

Use Case: Adding this tail to a lipophilic fluorophore (e.g., Naphthalimide) to create lysosome-targeting probes [1, 2].

2-(Morpholin-2-yl)ethanamine: The "Chiral Vector"

This scaffold is used when the orientation of the ethylamine tail relative to the ring is critical for binding.

-

Vector Analysis: In the 2-isomer, the ethylamine tail projects equatorially (in the preferred chair conformation), creating a distinct vector compared to the axial/equatorial equilibrium of the N-substituent in the 4-isomer.

-

Drug Example: This substructure appears in analogues of Reboxetine (though Reboxetine itself has an aryloxy group at C2, the synthetic logic of C2-substitution remains identical for introducing chirality) [3].

Analytical Differentiation (Self-Validating)

To verify which isomer you have in hand without crystallography, use Proton NMR (

| Feature | 4-(2-Aminoethyl)morpholine | 2-(Morpholin-2-yl)ethanamine |

| Symmetry | High symmetry. The protons adjacent to Oxygen (O- | Asymmetric. The protons at C2, C3, C5, C6 are all magnetically non-equivalent due to the chiral center. |

| Chiral Methine | Absent. | Present. A distinct multiplet at ~3.5-3.8 ppm corresponding to the single proton at C2. |

| Carbon NMR | 4 unique signals (symmetry makes C2/C6 and C3/C5 equivalent). | 6 unique signals (all ring carbons are distinct). |

References

-

Medicinal Chemistry of 2-Substituted Morpholines: Beilstein Journal of Organic Chemistry. "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines." Available at: [Link]

-

pKa Data & Basicity Trends: Organic Chemistry Data. "pKa Values of Secondary and Tertiary Amines." Available at: [Link]

Methodological & Application

Application Note: Precision Polymer Synthesis Using 2-(Morpholin-2-yl)ethanamine as a Heterobifunctional Linker

[1][2][3][4][5][6]

Executive Summary

This guide details the application of 2-(Morpholin-2-yl)ethanamine (CAS: 115982-58-8) as a specialized diamine linker in polymer chemistry and drug discovery.[1][2][3][4][5][6] Unlike common symmetric diamines (e.g., ethylenediamine) or the N-substituted isomer (4-(2-aminoethyl)morpholine), this molecule features heterobifunctionality : it possesses one highly reactive primary aliphatic amine and one sterically constrained, less nucleophilic secondary amine embedded in a morpholine ring.[1][2][3][4][5]

This unique architecture allows for orthogonal polymerization strategies , precise molecular weight control, and the introduction of pH-responsive morpholine moieties into polymer backbones.

Chemical Profile & Reactivity Logic

Structural Distinction (Critical)

Researchers must distinguish this target molecule from its common isomer to ensure experimental success.[3][4][5][6]

-

Target: 2-(Morpholin-2-yl)ethanamine (C-substituted).[1][2][3][4][5][6] Contains a secondary amine (ring) and a primary amine (tail).[3][4][5][6][7] Functionality = 3 (2 reactive H on primary, 1 on secondary).[3][5][6]

-

Common Isomer: 4-(2-Aminoethyl)morpholine (N-substituted).[1][2][3][4][5][6] Contains a tertiary amine (ring) and a primary amine (tail).[3][4][5][6] Functionality = 2 (only the primary amine reacts in standard nucleophilic substitutions).[5][6]

Physiochemical Properties

| Property | Value (Approx.) | Implication for Synthesis |

| Molecular Weight | 130.19 g/mol | Precise stoichiometry required for step-growth.[1][2][3][4][5][6] |

| pKa (Primary Amine) | ~10.0 - 10.5 | High nucleophilicity; reacts rapidly with electrophiles.[1][2][3][4][5][6] |

| pKa (Morpholine NH) | ~8.3 - 8.5 | Lower basicity/nucleophilicity; requires higher T or catalysts.[1][2][3][4][5][6] |

| Solubility | Water, MeOH, DCM | Amphiphilic nature aids in compatibilizing phases. |

| Chirality | Chiral Center at C2 | Usually supplied as racemate; affects packing in crystalline domains.[4][5][6] |

Reactivity Visualization

The following diagram illustrates the reactivity hierarchy essential for designing orthogonal protocols.

Caption: Reactivity hierarchy of 2-(Morpholin-2-yl)ethanamine. The kinetic difference between the primary and secondary amines enables stepwise synthesis.

Application 1: Orthogonal Polyurethane/Urea Synthesis[1][3][5]

Objective: Synthesize a linear polyurethane-urea with defined hard/soft segments by exploiting the differential reactivity of the diamine. Mechanism: The primary amine reacts with diisocyanates at low temperatures to form a linear prepolymer.[5][6] The secondary amine is subsequently activated by heat to extend the chain or crosslink.

Protocol: Step-Growth Polymerization[1][2][3][4][5][6][8][9]

Reagents:

-

Diisocyanate: Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI).[3][4][5][6]

-

Linker: 2-(Morpholin-2-yl)ethanamine (dried over molecular sieves).[1][2][3][4][5][6]

-

Catalyst (Optional): Dibutyltin dilaurate (DBTDL) – only for the second step.[3][5][6]

Step-by-Step Methodology:

-

System Preparation:

-

Primary Amine Capping (0°C):

-

Dissolve 10 mmol of Diisocyanate (MDI) in 20 mL anhydrous DMF.[5][6] Cool to 0°C in an ice bath.

-

Dissolve 5 mmol of 2-(Morpholin-2-yl)ethanamine in 10 mL DMF.

-

Critical Step: Add the amine solution dropwise over 30 minutes.

-

Why: At 0°C, the primary amine reacts exclusively with the isocyanate (-NCO) groups.[3][5] The secondary morpholine amine is kinetically trapped.[6]

-

Result: Formation of an isocyanate-terminated prepolymer with pendant morpholine rings.[1][2][3][4][5][6]

-

-

Chain Extension/Polymerization (60°C - 80°C):

-

Remove the ice bath and allow the mixture to reach room temperature (RT).

-

Add the remaining stoichiometric diol or diamine (if making a copolymer) OR simply heat the mixture to 80°C .

-

At 80°C, the secondary amine (morpholine ring) overcomes steric hindrance and reacts with the remaining isocyanate groups.

-

Stir for 4–6 hours.

-

-

Isolation:

Application 2: Latent Epoxy Curing Agent[1][2][3][4][5][6]

Objective: Use the linker as a curing agent for epoxy resins where the morpholine ring provides increased toughness and moisture scavenging properties.

Logic:

-

Stage A (Room Temp): Primary amine reacts (2 active H).[2][3][4][5][6] Linear chain formation. Pot life is moderate.[4][5][6]

-

Stage B (Elevated Temp): Secondary amine reacts (1 active H).[3][4][5][6] Crosslinking/Network formation.[4][5][6][8]

Protocol: Epoxy Network Formation

-

Stoichiometry Calculation:

-

Mixing:

-

Cure Cycle:

Quality Control & Validation

To ensure the "Target" molecule was used and the reaction proceeded as planned, use the following validation checkpoints.

| Method | Observation | Interpretation |

| 1H NMR (DMSO-d6) | Shift of -CH2- protons adjacent to primary amine ( | Downfield shift indicates reaction of the primary amine.[6] |

| 1H NMR | Broadening/Shift of Morpholine ring protons ( | Only occurs after high-temp step; confirms secondary amine incorporation.[1][2][3][4][5][6] |

| FTIR | Disappearance of -NCO peak (2270 cm⁻¹).[1][2][3][4][5][6] | Confirms consumption of isocyanate.[5][6] |

| Titration | Potentiometric titration with HClO4. | Two distinct equivalence points (Primary vs Secondary) should be visible in the monomer, but disappear in the polymer. |

Troubleshooting Guide

Issue: Gelation occurs immediately upon mixing with isocyanate. [1][2][4][5][6]

-

Solution: Ensure reaction is at 0°C. Dilute reagents further. Use a "reverse addition" (add amine to large excess of isocyanate) if synthesizing prepolymers.[5][6]

Issue: Low molecular weight / Brittle polymer. [1][2][3][4][5][6]

-

Cause: Incomplete reaction of the secondary amine.[6]

-

Solution: Increase the temperature of the second stage to >80°C or add 0.1% DBTDL catalyst.

Issue: Product is water-sensitive.

References

-

Structure & Properties: PubChem. 2-(Morpholin-2-yl)ethanamine (Compound).[1][2][3][4][5][6] National Library of Medicine.[5][6] Available at: [Link][1][2][3][4][5]

-

Amine Reactivity Principles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4][5][6] (General reference for primary vs. secondary amine nucleophilicity).

-

Polyurethane Synthesis: Szycher, M. Szycher's Handbook of Polyurethanes.[5][6] CRC Press.[4][5][6] (Standard protocols for step-growth polymerization).

-

Morpholine in Polymers: E3S Web of Conferences 556, 01051 (2024).[5][6] Synthesis and SAR of morpholine and its derivatives. Available at: [Link]

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-(Morpholin-2-yl)ethanamine before handling, as morpholine derivatives can be skin irritants and sensitizers.[1][2][3][4][5][6]

Sources

- 1. watsonnoke.com [watsonnoke.com]

- 2. chembk.com [chembk.com]

- 3. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]

- 4. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-Morpholineethanamine | C6H14N2O | CID 4129318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Understanding the Differences: Primary vs. Secondary Amines - Oreate AI Blog [oreateai.com]

- 8. chempoint.com [chempoint.com]

Application Note: Chemoselective Reductive Amination of Morpholine-2-ethanamine

Executive Summary & Strategic Value

This guide details the operational protocols for the reductive amination of Morpholine-2-ethanamine (specifically the C2-substituted isomer, 2-(2-aminoethyl)morpholine ).[1] This scaffold is a high-value building block in medicinal chemistry, often used to modulate lipophilicity (

The Core Challenge: The molecule contains two nucleophilic nitrogen centers:

-

A primary amine on the ethyl chain (highly nucleophilic, sterically accessible).

-

A secondary amine within the morpholine ring (more basic, but sterically hindered).

Successful functionalization requires strict chemoselective control to target the primary amine while preventing "double-alkylation" or competitive reaction at the morpholine nitrogen.[1] This note provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for aldehydes and a Titanium(IV) Isopropoxide method for difficult ketones.

Chemical Profile & Mechanistic Grounding[1]

Substrate Analysis

| Property | Specification | Implication for Synthesis |

| Compound | 2-(2-Aminoethyl)morpholine | CAS: 20633-87-8 (Generic) |

| Primary Amine ( | Tail Position | Target Nucleophile. Forms imines rapidly with aldehydes.[1] |

| Secondary Amine ( | Ring Position (C2-sub) | Competitor. Can form enamines or aminals if pH is unregulated.[1] |

| pKa | ~9.8 (Primary) / ~8.4 (Morpholine) | The primary amine is generally more nucleophilic in nucleophilic attack, while the morpholine nitrogen acts as a proton sink. |

Reaction Pathway & Selectivity

The reaction relies on the formation of an imine species between the carbonyl and the primary amine. The reducing agent must be selective enough to reduce the protonated iminium ion faster than it reduces the starting carbonyl.

Why STAB? Sodium triacetoxyborohydride (STAB) is the reagent of choice because:

-

Sterics: The acetoxy groups make it bulky, reducing the rate of direct carbonyl reduction.

-

Electronic Control: It is less basic than

, allowing the reaction to proceed under the mildly acidic conditions (pH 5-6) required for imine formation without quenching the reagent.

Figure 1: Chemoselectivity pathway. The primary amine (tail) reacts kinetically faster to form the imine, which is then trapped by the reducing agent.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aldehydes)

Applicability: Aliphatic and aromatic aldehydes.[2] Reagent: Sodium Triacetoxyborohydride (STAB).[3][4] Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Reagents Setup

-

Carbonyl: Aldehyde (1.0 – 1.1 equiv)[1]

-

Reductant: STAB (1.4 – 1.5 equiv)[1]

-

Acid Catalyst: Glacial Acetic Acid (1.0 equiv) – Crucial for facilitating imine formation.[1]

Step-by-Step Procedure

-

Imine Formation:

-

In a dry flask under

, dissolve the aldehyde (1.0 mmol) in anhydrous DCE (5 mL). -

Add 2-(2-Aminoethyl)morpholine (1.0 mmol).

-

Add Acetic Acid (1.0 mmol).

-

Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes. This allows the equilibrium to shift toward the imine.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but recommended for volatile aldehydes).

-

Add STAB (1.4 mmol) in one portion.

-

Allow to warm to RT and stir for 2–16 hours.

-

Validation: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde peak.

-

-

Quench & Workup:

-

Quench with saturated aqueous

(slow addition, gas evolution occurs). -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (DCM/MeOH/

gradient) is usually required to remove boron salts.

-

Protocol B: The "Difficult Substrate" Method (Ketones)

Applicability: Sterically hindered ketones or electron-poor aryl ketones.[1]

Reagent: Titanium(IV) Isopropoxide (

Reagents Setup

-

Carbonyl: Ketone (1.0 equiv)[1]

-

Lewis Acid: Titanium(IV) Isopropoxide (neat, 1.5 – 2.0 equiv)[1]

-

Reductant: Sodium Borohydride (

) (1.5 equiv) - Added in Step 2.[1]

Step-by-Step Procedure

-

Complexation (The "Neat" Step):

-

In a sealed vial, combine the Ketone (1.0 mmol) and 2-(2-Aminoethyl)morpholine (1.2 mmol).

-

Add

(2.0 mmol) neat (no solvent).[1] -

Critical: Stir the viscous mixture at RT for 1–4 hours. For very hindered ketones, heat to 40–50°C.

-

Note: The mixture will turn viscous and may change color (yellow/orange) indicating imine/titanium complex formation.

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (5 mL).

-

Caution: Add

(1.5 mmol) carefully. The reaction is exothermic. -

Stir for 2 hours at RT.

-

-

Hydrolysis (The "Titanium Crash"):

-

Quench by adding water (1 mL).[6] A heavy white precipitate (

) will form. -

Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.

-

Tip: Washing the Celite pad with hot EtOAc ensures full recovery of the product.

-

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol and troubleshoot issues.

Figure 2: Protocol Selection Matrix. Protocol B is the "nuclear option" for unreactive substrates.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB.[1] | STAB degrades in moisture. Use fresh reagent and anhydrous DCE. |

| Dialkylation | Aldehyde is too reactive or excess aldehyde used. | Ensure slow addition of aldehyde or use excess amine (1.5 equiv) to favor mono-alkylation.[1] |

| Emulsion during Workup | Amphiphilic nature of morpholine. | Saturate the aqueous layer with NaCl (brine) or use |

| Titanium Salts in Product | Incomplete hydrolysis. | Use 1M NaOH or Rochelle's Salt solution during the quench to solubilize Titanium. |

References

-

Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational STAB protocol.

-

[1]

-

-

Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry. Establishes the Titanium-mediated methodology.

-

[1]

-

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Refines the Ti(OiPr)4 protocol for difficult ketones.

-

[1]

-

-

Organic Chemistry Portal. "Reductive Amination." Comprehensive database of reaction conditions and reagent comparisons.

Sources

- 1. watson-int.com [watson-int.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Morpholineethanamine | C6H14N2O | CID 4129318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. designer-drug.com [designer-drug.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

De novo assembly of C-functionalized morpholine scaffolds

Application Note: De Novo Assembly of C-Functionalized Morpholine Scaffolds

Executive Summary

Morpholine rings are privileged pharmacophores in modern drug discovery, valued for their ability to modulate lipophilicity (

C-functionalization offers a critical vector for expanding chemical space, introducing chirality to rigidify protein-ligand interactions, and breaking "flat" molecular architectures. This guide details two distinct, field-proven strategies for the de novo assembly of these scaffolds:

-

The SnAP Protocol: A radical-based annulation for rapid library generation and C3-substitution.

-

Chiral Epoxide/Aziridine Cyclization: A nucleophilic substitution strategy for high-precision, enantiopure C2-substitution.

Strategic Decision Framework

Before selecting a protocol, the synthetic chemist must analyze the target substitution pattern. The following decision tree outlines the optimal pathway based on structural requirements.

Figure 1: Strategic selection guide for morpholine synthesis based on target geometry.

Protocol A: High-Throughput Assembly via SnAP Reagents

Principle: The Stannyl Amine Protocol (SnAP) developed by the Bode Group allows for the one-step conversion of aldehydes into saturated N-heterocycles. This method is superior for generating C3-substituted morpholines and spirocycles, which are difficult to access via traditional cyclization.

Mechanism of Action: The reaction proceeds via the formation of an imine between the aldehyde and the SnAP amino-stannane reagent. Oxidative radical generation (using Copper(II)) cleaves the C-Sn bond, generating a carbon-centered radical that cyclizes onto the imine.

Figure 2: Mechanistic pathway of SnAP radical annulation.

Detailed Protocol

Materials:

-

Reagent: SnAP-M Reagent (1 equiv) [Commercially available or prepared from tributyl(iodomethyl)stannane].

-

Substrate: Aldehyde (1 equiv).

-

Catalyst: Cu(OTf)₂ (1.0 equiv) - Note: Stoichiometric Cu is often required for max yield, though catalytic variants exist.

-

Solvent: DCM / HFIP (4:1 v/v). HFIP (Hexafluoroisopropanol) is critical for stabilizing the radical intermediate.

-

Base: 2,6-Lutidine (1.0 equiv).[1]

Step-by-Step Workflow:

-

Imine Formation (The Checkpoint):

-

In a vial, dissolve the aldehyde (0.50 mmol) and SnAP-M reagent (0.50 mmol) in DCM (2.0 mL).

-

Add 4Å Molecular Sieves (activated).

-

Stir at room temperature for 2-12 hours.

-

Self-Validating Step: Monitor by ¹H NMR.[2][3] Look for the disappearance of the aldehyde proton (9-10 ppm) and appearance of the imine signal. Do not proceed until imine formation is >90%.

-

-

Radical Cyclization:

-

Cool the mixture to 0°C.

-

Add 2,6-lutidine (0.50 mmol) followed by HFIP (0.5 mL).

-

Add Cu(OTf)₂ (0.50 mmol) in one portion. The solution will turn dark (often green/brown).

-

Allow to warm to room temperature and stir for 12-16 hours.

-

-

Workup & Purification:

Performance Data (Representative):

| Substrate Type | R-Group (Aldehyde) | Yield (%) | Notes |

| Aromatic | Phenyl | 78% | Standard benchmark |

| Heteroaromatic | 3-Pyridyl | 65% | Lewis basic N tolerated |

| Aliphatic | Cyclohexyl | 55% | Slower imine formation |

| Spirocyclic | Cyclobutanone | 62% | Uses ketone SnAP variant |

Protocol B: Precision Synthesis via Chiral Epoxide Opening

Principle: For C2-substituted morpholines where enantiomeric excess (ee) is paramount, the ring-opening of chiral epoxides (derived from Sharpless epoxidation) followed by intramolecular cyclization is the gold standard.

Causality: This method relies on the stereospecific attack of a nucleophile (amine) on the epoxide. Because this is an S_N2 type process, the stereochemistry is predictable (inversion at the attack site), allowing for the "programming" of chirality.

Detailed Protocol

Materials:

-

Starting Material: Chiral Epoxide (e.g., (R)-styrene oxide or functionalized glycidyl ether).

-

Nucleophile: N-Boc-ethanolamine (or derivative).

-

Activator: NaH or t-BuOK (for cyclization).

-

Solvent: Toluene or THF.

Step-by-Step Workflow:

-

Regioselective Ring Opening:

-

Dissolve N-Boc-ethanolamine (1.2 equiv) in anhydrous THF.

-

Add the Chiral Epoxide (1.0 equiv) and a Lewis Acid catalyst (e.g., LiClO₄, 0.1 equiv) to promote opening.

-

Reflux for 12 hours.

-

Mechanism:[6][7] The amine attacks the less hindered carbon of the epoxide (terminal) or the benzylic position depending on conditions. For styrene oxide type, attack is often at the benzylic position if acid-catalyzed, or terminal if uncatalyzed. Verify regioselectivity by 2D NMR (HMBC).

-

-

Leaving Group Installation:

-

Convert the newly formed secondary alcohol (from the epoxide) into a leaving group.

-

Treat with TsCl (Tosyl chloride) and Pyridine in DCM at 0°C.

-

-

Intramolecular Cyclization (The Critical Step):

-

Dissolve the tosylated intermediate in anhydrous THF.

-

Slowly add NaH (2.0 equiv, 60% dispersion) at 0°C.

-

The alkoxide formed from the ethanolamine hydroxyl group will attack the C-OTs center, closing the ring.

-

Self-Validating Step: Monitor TLC. The linear precursor is usually more polar than the cyclized morpholine.

-

-

Deprotection:

-

Remove the N-Boc group using TFA/DCM (1:4) to yield the free amine morpholine.

-

Quality Control & Validation

To ensure the integrity of the synthesized scaffolds, the following analytical checkpoints are mandatory:

-

Stereochemical Purity:

-

Method: Chiral HPLC or SFC.

-

Standard: Racemic mixture must be synthesized (using racemic epoxide or non-chiral SnAP conditions) to establish separation parameters.

-

Target: >95% ee for Protocol B.

-

-

Regioisomer Confirmation (For Protocol B):

-

Method: 2D NMR (NOESY).

-

Signal: C2-substituted morpholines will show distinct NOE correlations between the C2-proton and the N-substituents, distinct from C3-isomers.

-

References

-

SnAP Reagents & Radical Annulation

- Vo, C. V., Murazki, G., & Bode, J. W. (2014). "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Organic Letters.

-

Epoxide Ring Opening Strategies

- Aggarwal, V. K., et al. (2009). "Asymmetric Synthesis of Morpholines." Chemistry – A European Journal.

-

Medicinal Chemistry Context

- Wiles, J. A., et al. (2020). "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." Encyclopedia.

-

General Review of Morpholine Synthesis

- Chiriac, C., et al. (2021).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: Strategic Protection of Primary Amines in Morpholine Derivatives

Introduction: The Critical Role of Amine Protection in Morpholine Synthesis

The morpholine moiety is a privileged scaffold in medicinal chemistry and drug development, frequently imparting desirable pharmacokinetic properties such as improved solubility and metabolic stability. The synthesis of complex morpholine-containing molecules often necessitates the temporary masking of reactive functional groups to prevent undesired side reactions. Among these, the primary amine stands out for its nucleophilicity and basicity. Protecting this group is paramount for achieving high yields and purity in multi-step syntheses.[1]

This guide provides a comprehensive overview of the most effective reagents and protocols for the protection of primary amines on morpholine derivatives. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to aid researchers in selecting the optimal protection strategy. The focus will be on the three most widely employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Core Principles of Amine Protection

An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removed in high yield under specific and mild conditions that do not affect other functional groups.[2]

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the need for orthogonality . Orthogonal protecting groups can be removed in any order with specific reagents that do not cleave other protecting groups in the molecule.[1][3] This is especially critical in the synthesis of complex molecules with multiple reactive sites.

Decision-Making Workflow for Protecting Group Selection

The selection of an appropriate protecting group is a critical step in synthetic planning. The following workflow provides a logical framework for making this decision.

Caption: Decision workflow for selecting an amine protecting group.

The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most common amine protecting groups due to its ease of introduction and clean, acidic deprotection.[4][5]

Mechanism of Boc Protection: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes to carbon dioxide and tert-butoxide. The tert-butoxide can act as a base to neutralize the protonated carbamate.[6]

Caption: Boc protection of a primary amine.

Experimental Protocol: Boc Protection of a Primary Amine on a Morpholine Derivative

Materials:

-

Morpholine derivative with a primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the morpholine derivative (1.0 equiv) in DCM or THF.

-

Add TEA (1.5 equiv) or DMAP (0.1 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add Boc₂O (1.2 equiv) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected morpholine derivative.

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent.[6][7]

Protocol: Boc Deprotection

Materials:

-

N-Boc protected morpholine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Add TFA (typically 25-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours. Effervescence (CO₂) is often observed.[6]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base.

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Labile Protection

The Cbz group is a versatile protecting group that is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenation.[5]

Mechanism of Cbz Protection: The primary amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is typically carried out in the presence of a base to neutralize the liberated HCl.[8]

Caption: Cbz protection of a primary amine.

Experimental Protocol: Cbz Protection of a Primary Amine on a Morpholine Derivative

Materials:

-

Morpholine derivative with a primary amine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane/Water or THF/Water solvent system

Procedure:

-

Dissolve the morpholine derivative in a mixture of dioxane and water (e.g., 1:1).

-

Add NaHCO₃ (2.0 equiv) and cool the mixture to 0 °C in an ice bath.

-

Add Cbz-Cl (1.1 equiv) dropwise while maintaining the temperature at 0 °C.[8]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the N-Cbz protected product.

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[5][9] This method is very mild and proceeds at neutral pH.

Protocol: Cbz Deprotection by Hydrogenolysis

Materials:

-

N-Cbz protected morpholine derivative

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add Pd/C catalyst (typically 5-10 mol %).

-

Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[10][11] It is readily cleaved by treatment with a secondary amine base, such as piperidine.[12][13]

Mechanism of Fmoc Protection: The amine reacts with an activated 9-fluorenylmethyl carbonate, such as Fmoc-Cl or Fmoc-OSu, to form the carbamate.[10]

Caption: Fmoc protection of a primary amine.

Experimental Protocol: Fmoc Protection of a Primary Amine on a Morpholine Derivative

Materials:

-

Morpholine derivative with a primary amine (1.0 equiv)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane/Water or THF/Water solvent system

Procedure:

-

Dissolve the morpholine derivative in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃.

-

Add Fmoc-Cl or Fmoc-OSu (1.1 equiv) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography if necessary.

Deprotection: The Fmoc group is cleaved by treatment with a secondary amine, most commonly a solution of piperidine in an organic solvent like DMF.[10][13]

Protocol: Fmoc Deprotection

Materials:

-

N-Fmoc protected morpholine derivative

-

Piperidine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-Fmoc protected compound in DMF.

-

Add a solution of 20% piperidine in DMF.

-

Stir the reaction at room temperature. The deprotection is usually rapid (5-30 minutes).

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess piperidine under reduced pressure. The dibenzofulvene byproduct can often be removed by trituration with a non-polar solvent like hexanes.

Comparative Summary of Protecting Groups

| Protecting Group | Reagent for Protection | Protection Conditions | Deprotection Conditions | Stability |

| Boc | Boc₂O | Mildly basic (TEA, DMAP) | Strong acid (TFA, HCl) | Base, Hydrogenolysis |

| Cbz | Cbz-Cl | Mildly basic (NaHCO₃) | Catalytic Hydrogenation (H₂/Pd-C) | Acid, Base |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Mildly basic (NaHCO₃) | Secondary amine (Piperidine) | Acid, Hydrogenolysis |

Considerations for Morpholine Derivatives

While the protocols described are generally applicable, the presence of the morpholine ring warrants some consideration:

-

Basicity: The morpholine nitrogen is a tertiary amine and can act as a base. In some cases, it may be necessary to use a stronger external base or additional equivalents to ensure complete reaction.

-

Steric Hindrance: If the primary amine is in a sterically congested environment close to the morpholine ring, the reaction rates for both protection and deprotection may be slower. Adjusting reaction times and temperatures may be necessary.

-

Orthogonal Protection: In syntheses requiring the derivatization of the morpholine nitrogen, an orthogonal protecting group strategy is essential. For example, if the morpholine nitrogen is to be alkylated, a Boc or Fmoc group on the primary amine would be appropriate. Conversely, if the synthesis involves acidic conditions, a Cbz or Fmoc group would be preferred. The development of syntheses for orthogonally protected morpholine scaffolds is an active area of research.[14][15][16]

Conclusion

The strategic use of amine protecting groups is fundamental to the successful synthesis of complex morpholine-containing molecules. The choice between Boc, Cbz, and Fmoc should be guided by the overall synthetic plan, with careful consideration of the stability and deprotection conditions for each group. The protocols and insights provided in this guide offer a robust starting point for researchers working with these important heterocyclic scaffolds.

References

-

Amine Protection and Deprotection - Master Organic Chemistry. [Link]

-

A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines - SciELO. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC. [Link]

-

Protecting groups in organic synthesis?! : r/chemistry - Reddit. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

-

Fluorenylmethyloxycarbonyl protecting group - Wikipedia. [Link]

-

Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

-

Protecting Groups - Organic Chemistry Portal. [Link]

-

An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

-

Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Fmoc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds - ResearchGate. [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Protecting Groups. [Link]

-

Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides | Request PDF - ResearchGate. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

- 11. total-synthesis.com [total-synthesis.com]

- 12. reddit.com [reddit.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Separation of C- and N-Substituted Morpholine Isomers

Welcome to the technical support center for the resolution of C-substituted and N-substituted morpholine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this common yet challenging separation. As a senior application scientist, I will explain the causality behind experimental choices to ensure you can develop robust and reliable separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between C- and N-substituted morpholine isomers that influence their separation?

A: The key to separating C- and N-substituted morpholine isomers lies in exploiting their differing physicochemical properties, which arise from the position of the substituent.

-

Basicity: The nitrogen atom in the morpholine ring is a Lewis base.[1] N-substitution directly impacts the electron density and steric hindrance around the nitrogen, thereby altering the compound's pKa. C-substitution has a less direct electronic effect on the nitrogen's basicity. This difference in basicity is a primary handle for chromatographic separation, particularly in ion-exchange or HILIC modes.

-

Polarity and Lipophilicity: The position of the substituent also affects the molecule's overall polarity and lipophilicity (logP). An N-substituent can significantly shield the polar N-H group (if present in the unsubstituted analog) or introduce functionalities that drastically change the molecule's interaction with polar or non-polar stationary phases.

-

Hydrogen Bonding: A C-substituted morpholine retains the N-H group, which can act as a hydrogen bond donor. An N-substituted morpholine lacks this N-H proton, eliminating its ability to act as a hydrogen bond donor (though the nitrogen and oxygen atoms can still be acceptors). This difference is crucial for separation on stationary phases that have hydrogen bonding capabilities.

-

Conformational Rigidity: Substituents on the carbon atoms can influence the chair conformation of the morpholine ring, potentially leading to different steric profiles compared to N-substituted isomers.[2]

Q2: Which analytical techniques are most suitable for separating these isomers?

A: The choice of technique depends on the specific isomers, the required scale (analytical vs. preparative), and available instrumentation. The most common and effective techniques are:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating morpholine derivatives.[3][4] Different HPLC modes can be employed:

-

Reversed-Phase (RP-HPLC): This is often the first choice. Separation is based on hydrophobicity. C18 columns are a good starting point.[5]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is excellent for separating polar compounds.[5] It can effectively differentiate isomers based on subtle differences in polarity and hydrogen bonding capacity.

-

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for these isomers by simultaneously probing both hydrophobicity and basicity.[6][7]

-

Chiral Chromatography: If the substituents create stereocenters, chiral stationary phases (CSPs) are necessary to separate the resulting enantiomers or diastereomers.

-

-

Gas Chromatography (GC): GC is suitable for volatile and thermally stable morpholine isomers.[8] Due to the polarity of morpholine, derivatization is often required to improve peak shape and volatility.[9][10]

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is gaining popularity for its speed and reduced solvent consumption.[11][12][13] It often provides different selectivity compared to HPLC.[][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, NMR is indispensable for identifying and differentiating the separated isomers.[16][17][18] 1H and 13C NMR spectra will show distinct chemical shifts and coupling patterns for substituents on the carbon versus the nitrogen.[19][20][21]

Q3: When should I consider derivatization for my analysis?

A: Derivatization is a chemical modification of the analyte and should be considered in the following scenarios:

-

For GC Analysis: Direct analysis of polar morpholines by GC can be challenging, leading to poor peak shapes.[9] Derivatization to a less polar, more volatile compound (e.g., by nitrosation or acylation) is often necessary.[9][10]

-

For HPLC with UV Detection: If your morpholine isomers lack a strong UV chromophore, derivatization with a UV-active agent (like 1-naphthylisothiocyanate) can significantly enhance detection sensitivity.[5][22]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers in RP-HPLC

Potential Causes & Solutions

| Cause | Solution |

| Inadequate Column Selectivity | Ensure you are using a high-quality C18 column. If co-elution persists, switch to a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, to introduce different separation mechanisms (e.g., pi-pi interactions).[23] |

| Incorrect Mobile Phase Composition | Systematically vary the organic modifier (acetonitrile vs. methanol) as they offer different selectivities. Optimize the mobile phase pH. Since N-substituted morpholines have different pKa values, adjusting the pH can alter their ionization state and retention, leading to improved separation from their C-substituted counterparts. |

| Insufficient Separation Efficiency | Increase the column length or decrease the particle size of the stationary phase (e.g., move from a 5 µm to a sub-2 µm column for UHPLC). This will increase the number of theoretical plates and improve resolution. |

| Temperature Effects | Optimize the column temperature. Sometimes, running the separation at sub-ambient or elevated temperatures can improve resolution by altering the interaction kinetics between the analytes and the stationary phase. |

Issue 2: Peak Tailing in GC Analysis

Potential Causes & Solutions

| Cause | Solution |

| Analyte Polarity | The N-H group in C-substituted morpholines can interact with active sites in the GC system.[8] Derivatize the isomers to block the polar N-H group and reduce these interactions. |

| Active Sites in the Inlet or Column | Use a fresh, deactivated liner.[24] If the problem persists, trim the first few centimeters from the front of the column to remove any contamination.[24] Ensure you are using an inert, base-deactivated capillary column suitable for amine analysis.[8] |

| Improper Column Installation | A poor column cut or incorrect installation depth can cause peak tailing.[24] Ensure the column is cut cleanly and installed according to the manufacturer's instructions. |

Experimental Workflows

Workflow 1: Method Development Strategy for HPLC Separation

This workflow provides a systematic approach to developing a robust HPLC method for separating C- and N-substituted morpholine isomers.

Caption: A decision tree for HPLC method development.

Workflow 2: Isomer Identification and Confirmation

Once separation is achieved, it is crucial to unequivocally identify which peak corresponds to which isomer.

Caption: Workflow for confirming isomer identity post-separation.

Advanced Technique: Separation by Crystallization

For preparative-scale separation, crystallization can be a cost-effective alternative to chromatography.

-

Principle: C- and N-substituted isomers will likely have different crystal packing energies and solubilities in various solvents due to their distinct shapes and intermolecular interactions. This can be exploited to achieve separation.

-

Strategy:

-

Solvent Screening: Screen a wide range of solvents to find one in which one isomer is significantly less soluble than the other.

-

Seeding: If a pure crystal of one isomer is available, it can be used to seed a supersaturated solution of the mixture, promoting the crystallization of that specific isomer.[25][26]

-

Diastereomeric Salt Formation: If the isomers are chiral, they can be reacted with a chiral resolving agent to form diastereomeric salts.[25][27] These diastereomers have different physical properties and can often be separated by crystallization.

-

This approach requires careful control of temperature, saturation, and agitation.[28]

References

-

SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

-

Lorenz, H., Perlberg, A., Sapoundjiev, D., Elsner, M. P., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(2), 181-192. Retrieved from [Link]

-

Ye, Q., & Zhang, M. H. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. In Chiral Separations (pp. 1195-1222). Humana Press. Retrieved from [Link]

- Arkenbout, G. F. (1995).

-

Kurbatova, O. I., Kanygina, O. N., & Pozdnyakov, A. I. (2012). Chromatographic determination of morpholine and products of its microbiological degradation. Sorption and Chromatographic Processes, 12(4), 548-554. Retrieved from [Link]

-

LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

-